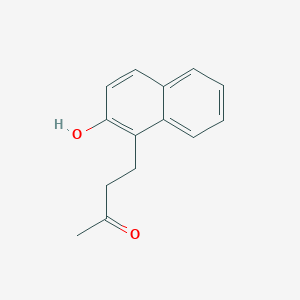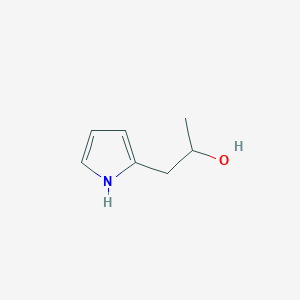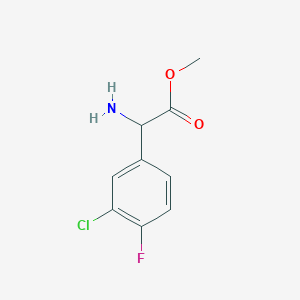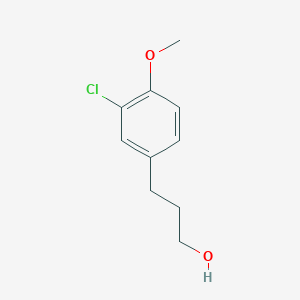
3-(3-Chloro-4-methoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-chloro-4-methoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
化学反应分析
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 3-(3-Chloro-4-methoxyphenyl)propanal or 3-(3-Chloro-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Chloro-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Chloro-4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential therapeutic applications. It may serve as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propan-1-ol: This compound lacks the chlorine atom on the phenyl ring, which may result in different chemical and biological properties.
3-(3-Chloro-4-methoxyphenyl)propan-1-one: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
3-(3-Chloro-4-methoxyphenyl)propanoic acid:
The presence of the chlorine atom and the methoxy group in this compound makes it unique and imparts specific properties that can be exploited in various fields of research and industry.
属性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
3-(3-chloro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI 键 |
GXENENMAHSGQFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


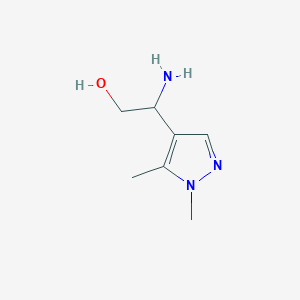
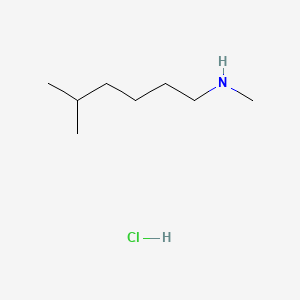
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
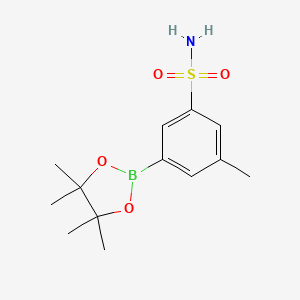

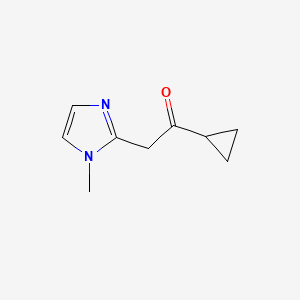
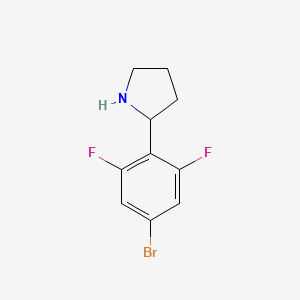

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
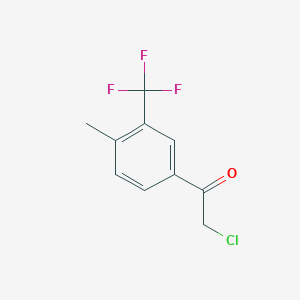
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
